

# An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride

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## Compound of Interest

Compound Name: 2,3-Dimethylmaleic anhydride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,3-Dimethylmaleic anhydride** (DMMA), a pivotal reagent and intermediate in organic synthesis and advanced drug delivery systems. We will delve into its core physical properties, with a specific focus on its melting point, detail experimental protocols for its synthesis, and visualize key processes to facilitate understanding.

## Core Physical and Chemical Properties

**2,3-Dimethylmaleic anhydride** is a cyclic dicarboxylic anhydride that appears as a white to off-white or beige crystalline solid at room temperature.<sup>[1][2]</sup> Its structure, featuring two methyl groups on the carbon-carbon double bond, influences its stability and reactivity.<sup>[3][4]</sup> This compound is relatively stable under ambient conditions but will hydrolyze in the presence of water to form 2,3-dimethylmaleic acid.<sup>[2]</sup> It is sparingly soluble in water but shows good solubility in various organic solvents, including toluene, acetone, ethanol, ether, and chloroform.<sup>[2][3][5]</sup>

The quantitative physical and chemical data for **2,3-Dimethylmaleic anhydride** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Melting Point	93-96 °C	<a href="#">[6]</a> <a href="#">[7]</a>
89.0-99.0 °C	<a href="#">[1]</a>	
91-92 °C	<a href="#">[8]</a>	
Boiling Point	223 °C (lit.)	<a href="#">[6]</a> <a href="#">[7]</a>
119 °C / 20 mmHg	<a href="#">[5]</a>	
Density	1.107 g/cm <sup>3</sup> (at 100 °C)	<a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	126.11 g/mol	<a href="#">[7]</a>
CAS Number	766-39-2	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to beige crystals or crystalline powder/flakes	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of 2,3-Dimethylmaleic Anhydride

The synthesis of **2,3-Dimethylmaleic anhydride** can be achieved through the decarboxylative dimerization of maleic anhydride.[\[9\]](#) A common laboratory-scale procedure utilizes an amine catalyst in a suitable solvent. The following protocol is a representative example.[\[8\]](#)[\[10\]](#)

Materials:

- Maleic anhydride (0.5 mol)
- 2-Aminopyridine (0.05 mol)
- Glacial Acetic Acid (200 mL)
- 2 M Sulfuric Acid
- Deionized Water

- Round-bottom flask with reflux condenser
- Heating mantle
- Distillation apparatus
- Büchner funnel and filter paper
- Desiccator with a drying agent (e.g.,  $P_2O_5$ )

#### Procedure:

- **Reaction Setup:** A solution of 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL) is brought to a boil in a round-bottom flask equipped with a reflux condenser.
- **Addition of Reactant:** A solution of maleic anhydride (0.5 mol) in glacial acetic acid is added dropwise to the boiling solution over a period of approximately one hour. Vigorous evolution of  $CO_2$  will be observed.[8]
- **Reflux:** The reaction mixture is heated at reflux for an additional 2.5 to 48 hours.[8][10]
- **Solvent Removal:** After the reflux period, the glacial acetic acid is removed by distillation.[8]
- **Hydrolysis and Precipitation:** 2 M  $H_2SO_4$  (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours to facilitate the precipitation of the product.[8]
- **Isolation and Purification:** After cooling, the precipitated crystals are collected by vacuum filtration. The crude product is washed sequentially with 2 M  $H_2SO_4$  and deionized water.[8]
- **Drying:** The purified, colorless crystals of **2,3-Dimethylmaleic anhydride** are dried in a desiccator over  $P_2O_5$ . [8]

## Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound. A standard capillary melting point method is employed.

#### Materials:

- Purified **2,3-Dimethylmaleic anhydride** crystals
- Capillary tubes (sealed at one end)
- Melting point apparatus

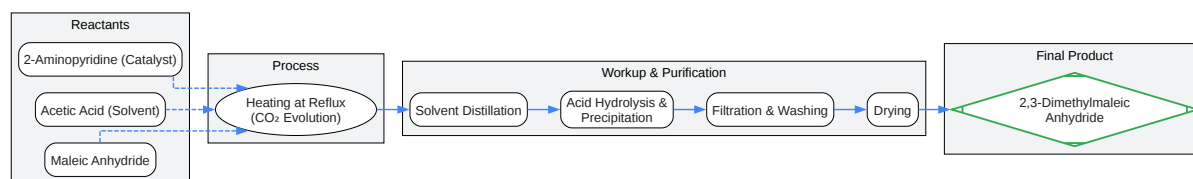
#### Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline **2,3-Dimethylmaleic anhydride** is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm high) into the sealed end.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted into a clear liquid. For high-purity **2,3-Dimethylmaleic anhydride**, this range is typically narrow, for instance, 93-96 °C.<sup>[6]</sup>

## Visualized Workflow and Applications

### Synthesis Workflow

The chemical synthesis of **2,3-Dimethylmaleic anhydride** from maleic anhydride is a well-established process. The following diagram illustrates the key stages of this transformation.



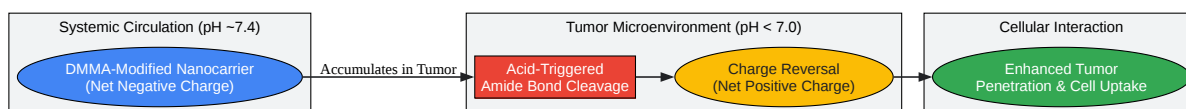
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Caption: Workflow for the synthesis of **2,3-Dimethylmaleic anhydride**.

## Application in pH-Responsive Drug Delivery

In drug development, **2,3-Dimethylmaleic anhydride** (DMMA) is a key component in creating "smart" nanocarriers for targeted cancer therapy.<sup>[11][12]</sup> DMMA can be used to modify nanocarriers, creating a negatively charged surface that is stable in the neutral pH of blood. However, upon reaching the acidic tumor microenvironment, the amide bond formed by DMMA is cleaved.<sup>[13]</sup> This cleavage triggers a charge reversal from negative to positive, enhancing the nanocarrier's ability to penetrate tumor tissue and be internalized by cancer cells.<sup>[11][13]</sup>

The logical relationship of this pH-responsive mechanism is illustrated below.



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Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.

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